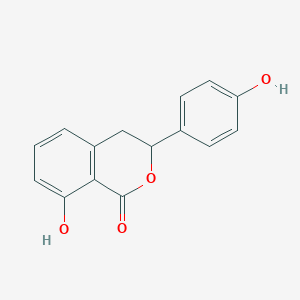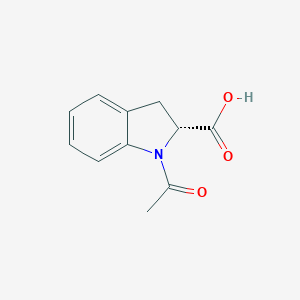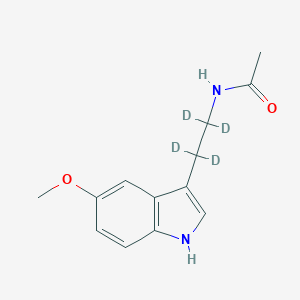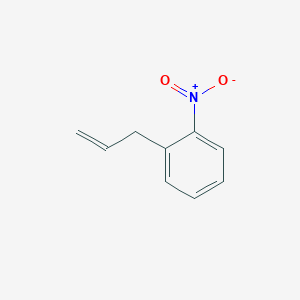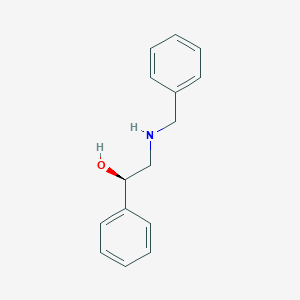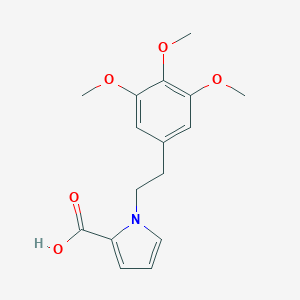
Peyonine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Peyonine is a naturally occurring alkaloid that has been found in several plant species, including Peganum harmala and Peganum nigellastrum. This compound has been the subject of extensive scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science.
科学的研究の応用
Peyonine has been studied extensively for its potential applications in medicine. It has been found to have anti-inflammatory, antioxidant, and anticancer properties. Peyonine has also been shown to have antimicrobial and antifungal activity, making it a potential candidate for the development of new antibiotics and antifungal agents.
作用機序
The mechanism of action of peyonine is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or by modulating the expression of certain genes. It has also been proposed that peyonine may act by inducing apoptosis, or programmed cell death, in cancer cells.
生化学的および生理学的効果
Peyonine has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of certain pro-inflammatory cytokines. Peyonine has also been found to have antioxidant properties, which may help to protect cells from oxidative damage. In addition, peyonine has been shown to inhibit the growth of cancer cells in vitro and in vivo.
実験室実験の利点と制限
Peyonine has several advantages for use in lab experiments. It is a naturally occurring compound, which makes it easier to obtain and study than synthetic compounds. Peyonine is also relatively stable and has a long shelf life. However, there are also some limitations to using peyonine in lab experiments. It can be difficult to obtain pure peyonine, and the synthesis process can be time-consuming and expensive. In addition, the mechanism of action of peyonine is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on peyonine. One area of interest is the development of new drugs based on the structure of peyonine. Another area of research is the study of peyonine's potential applications in agriculture, such as its use as a natural pesticide. Finally, further research is needed to fully understand the mechanism of action of peyonine and its potential applications in medicine.
Conclusion
In conclusion, peyonine is a naturally occurring alkaloid with potential applications in medicine, agriculture, and environmental science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of peyonine and to develop new applications for this compound.
合成法
Peyonine can be synthesized from harmine, which is another alkaloid found in Peganum harmala. The synthesis process involves the reduction of harmine using sodium borohydride in the presence of acetic acid. The resulting product is then purified using column chromatography to obtain pure peyonine.
特性
CAS番号 |
19717-25-0 |
|---|---|
製品名 |
Peyonine |
分子式 |
C16H19NO5 |
分子量 |
305.32 g/mol |
IUPAC名 |
1-[2-(3,4,5-trimethoxyphenyl)ethyl]pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C16H19NO5/c1-20-13-9-11(10-14(21-2)15(13)22-3)6-8-17-7-4-5-12(17)16(18)19/h4-5,7,9-10H,6,8H2,1-3H3,(H,18,19) |
InChIキー |
DDYNENGLSGKEPO-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)CCN2C=CC=C2C(=O)O |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)CCN2C=CC=C2C(=O)O |
melting_point |
132.0 °C |
その他のCAS番号 |
19717-25-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



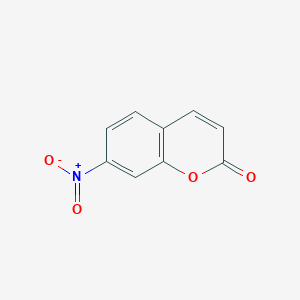
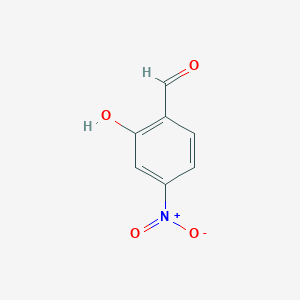
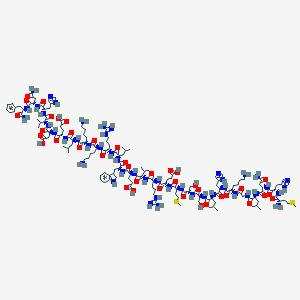
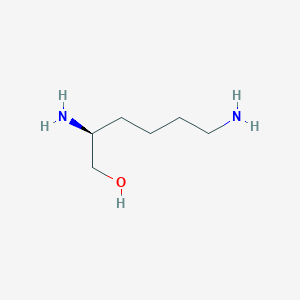
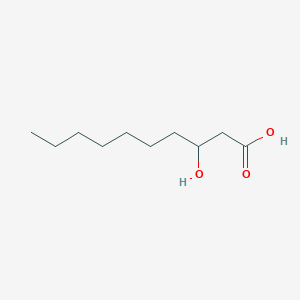
![Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, (2S,3S)-](/img/structure/B20832.png)
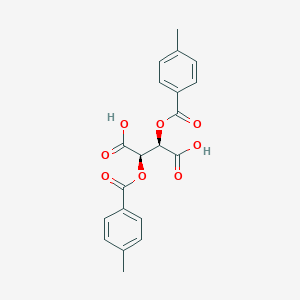
![(8R,9S,13S,14S)-13-methyl-10-[(2R)-oxiran-2-yl]-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B20836.png)
![N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide](/img/structure/B20841.png)
